3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione
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Overview
Description
3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.1314 g/mol . It is a bicyclic compound featuring a seven-membered ring with an oxygen atom and two double bonds. This compound is also known by its IUPAC name, which reflects its unique structure.
Preparation Methods
The synthesis of 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dinitrogen pentoxide for oxetane ring-opening reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents can lead to the formation of 4,4-dialkyl-2-butenolides .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of fragment-based drug discovery (FBDD). It is used to prepare three-dimensional fragments that can modulate molecular targets . These fragments are valuable in drug discovery due to their high aqueous solubility and bioavailability . Additionally, the compound is used as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione involves its ability to undergo specific chemical reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the products formed from its reactions .
Comparison with Similar Compounds
Similar compounds to 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione include 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 7-Oxabicyclo[2.2.1]heptane . These compounds share the bicyclic structure with an oxygen atom but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific double bonds and the resulting chemical properties.
Properties
CAS No. |
127750-98-5 |
---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,6-dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C8H6O3/c1-3-5(9)8-4(2)6(10)7(3)11-8/h7-8H,1-2H2 |
InChI Key |
YIHLCAOATGPYBG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C(=O)C(=C)C(C1=O)O2 |
Origin of Product |
United States |
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